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Compound of Interest

Compound Name: Carpinontriol B

Cat. No.: B15591623

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the structural confirmation
of Carpinontriol B, a cyclic diarylheptanoid, utilizing Nuclear Magnetic Resonance (NMR)
spectroscopy. The following sections outline the necessary experimental procedures and
present the key spectral data that collectively verify the molecular architecture of this natural
product.

Introduction

Carpinontriol B is a naturally occurring cyclic diarylheptanoid isolated from plants of the
Carpinus genus, such as Carpinus cordata.[1] The structural elucidation of such complex
natural products is paramount for understanding their biosynthetic pathways, chemical
properties, and potential pharmacological activities. High-resolution NMR spectroscopy stands
as the most powerful and definitive non-destructive technique for determining the three-
dimensional structure of organic molecules in solution. This note details the application of one-
dimensional (*H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to
unequivocally confirm the structure of Carpinontriol B.

Data Presentation

The structural confirmation of Carpinontriol B relies on the precise assignment of all proton
and carbon signals in its NMR spectra. The following tables summarize the *H and 3C NMR
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chemical shifts, as well as key 2D NMR correlations, as reported for Carpinontriol B in
deuterated methanol (CDsOD).

Table 1: *H and *3C NMR Spectroscopic Data for Carpinontriol B in CDsOD
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o oh (ppm, mult., Key HMBC Key COSY
Position oc (ppm) . . .
J in Hz) Correlations Correlations
1 134.1
C-1,C-3,C4, C-
2 130.8 6.91 (d, 8.0) 6 H-6
3 115.8
4 156.9
C-1,C-3,C4, C-
5 114.2 6.61 (d, 2.0) 6 H-6
6.75 (dd, 8.0,
6 121.8 C-2,C4,C-5 H-2, H-5
2.0)
2.95 (m), 2.65 C-1,C-2,C-6, C-
7 37.1 H-8
(m) 8
8 72.1 3.85(m) C-7,C-9, C-10 H-7, H-9
9 211.8
C-8, C-9, C-11,
10 78.9 4.15 (d, 8.5) H-11
C-12
C-9, C-10, C-12,
11 75.2 3.55(m) H-10, H-12
C-13
C-10, C-11, C-
12 70.1 451 (d, 9.5) H-11
13, C-14
13 139.8
C-12, C-13, C-
14 129.5 6.88 (br s) H-18
15, C-18
15 116.1
16 156.4
17 119.5 6.65 (br d, 7.5) C-13,C-15,C-16 H-18
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C-13, C-14, C-
18 128.4 6.81 (t, 7.5) H-14, H-17
16, C-17
2.81 (m), 2.55 C-1, C-13, C-14,
19 31.2 H-18
(m) c-18

Note: NMR data is based on the structural elucidation reported by Lee et al. (2002) in the
Journal of Natural Products.

Experimental Protocols

The following protocols describe the general procedures for acquiring the NMR data necessary
for the structural confirmation of Carpinontriol B.

Sample Preparation

 Dissolution: Accurately weigh approximately 1-5 mg of purified Carpinontriol B and dissolve
it in 0.5-0.7 mL of deuterated methanol (CDsOD, 99.8% D).

« Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

« Internal Standard (Optional): For precise chemical shift referencing, a small amount of
tetramethylsilane (TMS) can be added as an internal standard (& = 0.00 ppm). However,
referencing to the residual solvent peak of methanol (dH = 3.31 ppm, &c = 49.0 ppm) is
common practice.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)
equipped with a suitable probe.

* 'H NMR Spectroscopy:
o Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

o Spectral Width: 12-16 ppm.
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o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64, depending on the sample concentration.

o Temperature: 298 K.

e 13C NMR Spectroscopy:

o Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments).

o Spectral Width: 220-250 ppm.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024-4096, or more, depending on concentration and acquisition time.
o Temperature: 298 K.

e 2D Homonuclear Correlation Spectroscopy (COSY):

o

Pulse Program: Standard COSY experiment (e.g., ‘cosygpqf' on Bruker instruments).

[¢]

Spectral Width (F1 and F2): 12-16 ppm.

[¢]

Number of Increments (F1): 256-512.

[e]

Number of Scans per Increment: 2-8.

o

Temperature: 298 K.
o 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

o Pulse Program: Standard HSQC experiment with sensitivity enhancement and multiplicity
editing (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
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o Spectral Width (F2 - *H): 12-16 ppm.

o Spectral Width (F1 - 3C): 180-200 ppm.

o Number of Increments (F1): 128-256.

o Number of Scans per Increment: 4-16.

o 1JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).

o

Temperature: 298 K.

e 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:
o Pulse Program: Standard HMBC experiment (e.g., 'nmbcgplpndgf' on Bruker instruments).
o Spectral Width (F2 - 1H): 12-16 ppm.
o Spectral Width (F1 - 13C): 220-250 ppm.
o Number of Increments (F1): 256-512.
o Number of Scans per Increment: 8-32.

o Long-Range Coupling Constant (nJCH): Optimized for an average long-range C-H
coupling (e.g., 8 Hz).

o Temperature: 298 K.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of
Carpinontriol B using the acquired NMR data.
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Click to download full resolution via product page
Caption: Workflow for NMR-based structural confirmation of Carpinontriol B.

Signaling Pathway of Structural Elucidation

The following diagram illustrates the logical connections between the different NMR
experiments and how they contribute to the final structural assignment of Carpinontriol B.
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Caption: Logic flow of NMR data interpretation for structural elucidation.

By following these protocols and correlating the acquired data with the reference values
provided, researchers can confidently confirm the structure of Carpinontriol B. The synergistic
use of 1D and 2D NMR techniques provides a comprehensive and unambiguous method for
the structural characterization of complex natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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